molecular formula C13H18Cl2N4 B2627138 (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride CAS No. 1439894-57-1

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride

Cat. No.: B2627138
CAS No.: 1439894-57-1
M. Wt: 301.22
InChI Key: RPMXJWIHQLPUAC-XRIOVQLTSA-N
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Description

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride (CAS 1439894-57-1) is a high-purity chemical compound offered for research and development purposes. This molecule features a quinazoline scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . The quinazoline core is a key building block in several approved pharmaceuticals and is extensively investigated for its potential across multiple therapeutic areas, including as anti-cancer, anti-microbial, and anti-inflammatory agents . The specific stereochemistry of the (3S)-piperidin-3-amine moiety and the quinazolin-4-yl substitution pattern make this compound a valuable intermediate or target molecule for researchers in drug discovery. It is particularly useful for designing and synthesizing novel analogues as lead compounds, studying structure-activity relationships (SAR), and exploring mechanisms of action in various biological systems . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

(3S)-1-quinazolin-4-ylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13;;/h1-2,5-6,9-10H,3-4,7-8,14H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXJWIHQLPUAC-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2=NC=NC3=CC=CC=C32)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride typically involves the formation of the quinazoline ring followed by the attachment of the piperidine moiety. One common method involves the use of isatoic anhydride and primary amines to form the quinazoline ring, followed by coupling with piperidine derivatives . The reaction conditions often require the use of metal catalysts such as copper or palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

The compound has been identified as a potential analgesic and anti-inflammatory agent. Quinazolin-4(3H)-one-type piperidine compounds, including (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride, have demonstrated efficacy in treating chronic pain conditions by acting on the central nervous system and modulating opioid receptors, specifically the ORL-1 receptor . This receptor's involvement suggests that these compounds can provide pain relief without the side effects associated with traditional opioid analgesics.

Antiproliferative Activity

Research indicates that derivatives of quinazoline, including this compound, exhibit potent inhibitory activity against various receptor tyrosine kinases such as EGFR (epidermal growth factor receptor) and erbB2. This makes them valuable in cancer treatment strategies aimed at inhibiting tumor growth and proliferation . The ability to selectively target these pathways allows for the development of therapies with potentially fewer side effects compared to non-selective treatments.

Neuropharmacological Applications

Cognitive Enhancement and Neuroprotection

The compound has been investigated for its neuroprotective properties, which may aid in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves regulating neurotransmitter release and providing neuroprotection against excitotoxicity, which is crucial for preserving cognitive function . Studies suggest that quinazoline derivatives can enhance learning and memory processes, making them candidates for further research in cognitive enhancement therapies.

Anxiolytic Effects

In addition to its analgesic properties, (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride has shown potential as an anxiolytic agent. By modulating neurotransmitter systems involved in anxiety regulation, this compound may offer new avenues for treating anxiety disorders without the sedative effects typical of many current medications .

Table 1: Summary of Research Findings on (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride

Application AreaFindingsReferences
AnalgesicEffective in reducing chronic pain through ORL-1 receptor modulation
AntiproliferativeInhibits EGFR and erbB2 kinases; potential for cancer treatment
NeuroprotectionProtects against excitotoxicity; enhances cognitive functions
AnxiolyticModulates neurotransmitter systems; reduces anxiety symptoms

Mechanism of Action

The mechanism of action of (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit certain kinases, which play a role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Purity Applications/Notes Safety/Hazard Data
(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride (1439894-57-1) C₁₃H₁₈Cl₂N₄ 301.22 Quinazoline-piperidine hybrid 97% Research chemical (kinase studies?) No GHS data provided
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (1193388-05-4) C₉H₁₃N₃·2HCl 236.14 Pyridine-pyrrolidine hybrid N/A Lab reagent Minimal hazard data; no GHS classification
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (477600-68-3) C₁₄H₂₂N₂·2HCl 280.20 Benzyl-substituted piperidine 95% Immunosuppressant synthesis (JAK3 targeting) No explicit hazard statements
(3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine dihydrochloride (2639388-90-0) C₁₀H₁₆ClN₃ 213.71 Pyridine-pyrrolidine hybrid N/A Unspecified research use No safety data provided

Key Observations:

Structural Diversity: The quinazoline ring in the target compound distinguishes it from pyridine or benzyl-substituted analogs. Stereochemical Complexity: The (3S) configuration in the target compound and (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine underscores the importance of chirality in pharmacological activity, unlike achiral analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine .

Molecular Weight and Solubility: The target compound’s higher molecular weight (~301 vs. Dihydrochloride salts in all compounds enhance aqueous solubility, critical for in vitro assays .

Applications: The target compound’s lack of explicit application data contrasts with (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine, which is used in immunosuppressant synthesis .

Safety and Availability: Hazard data are notably absent for the target compound, unlike 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, which has basic first-aid measures outlined . Supply chain limitations (e.g., stock shortages) for the target compound may hinder large-scale studies compared to readily available analogs .

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s quinazoline moiety warrants investigation into kinase inhibition (e.g., EGFR, VEGFR) compared to pyridine/pyrrolidine-based analogs .
  • Stereochemical Impact : Comparative studies between (3S) and (3R) configurations (e.g., ’s (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine ) could elucidate enantioselective effects .
  • Safety Data : Lack of GHS classification for the target compound highlights a critical gap; standardized toxicity studies are needed .

Biological Activity

(3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, which include a quinazoline moiety linked to a piperidine ring, contribute to its diverse biological effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The IUPAC name of the compound is (3S)-1-quinazolin-4-ylpiperidin-3-amine dihydrochloride, with the chemical formula C₁₃H₁₆N₄·2HCl. It has a molecular weight of 300.20 g/mol. The compound is soluble in water due to the presence of two hydrochloride groups, which enhances its bioavailability for various biological assays.

The biological activity of (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride is primarily attributed to its interaction with specific molecular targets, including various kinases involved in cell signaling pathways. The quinazoline moiety is known to exhibit inhibitory effects on kinases, which can modulate processes such as cell proliferation and apoptosis .

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of quinazoline compounds show potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have been effective against resistant strains such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Properties : The quinazoline structure is frequently associated with anticancer activity. Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific cancer cell signaling pathways .
  • Neuroprotective Effects : Some studies have explored the neuroprotective potential of quinazoline derivatives, suggesting their efficacy in treating neurodegenerative diseases by modulating neurotransmitter release and reducing neuroinflammation .

Data Table: Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against MRSA and PR strains
AnticancerInhibits cell proliferation
NeuroprotectiveModulates neurotransmitter release
AntiinflammatoryReduces inflammation in animal models

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of novel quinolone derivatives bearing piperidine side chains that showed enhanced activity against resistant bacterial strains. The compounds were tested for Minimum Inhibitory Concentration (MIC) values, demonstrating significant potency compared to existing antibiotics .
  • Cancer Research : Another research effort focused on the anticancer properties of quinazoline derivatives, revealing that certain compounds could effectively inhibit tumor growth in vitro by targeting specific kinases involved in cancer progression .
  • Neuroprotection : A recent investigation into the neuroprotective effects of quinazoline-based compounds indicated promising results in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating Alzheimer’s disease .

Q & A

Basic: What analytical techniques are recommended to verify the purity and stereochemical integrity of (3S)-1-(Quinazolin-4-yl)piperidin-3-amine dihydrochloride?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a chiral stationary phase (e.g., cellulose- or amylose-based columns) to confirm enantiomeric purity. Compare retention times against synthetic intermediates or reference standards .
  • Nuclear Magnetic Resonance (NMR): Employ 1^1H and 13^13C NMR to verify structural integrity, focusing on the piperidine and quinazoline moieties. Assign stereochemistry using NOESY or COSY experiments to confirm the (3S) configuration .
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF, ensuring consistency with the theoretical molecular formula (C13_{13}H16_{16}N4_4·2HCl) .

Basic: How can researchers mitigate decomposition risks during synthesis or storage?

Methodological Answer:

  • Storage Conditions: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Pre-dry solvents (e.g., DMF, DMSO) to minimize moisture-induced degradation .
  • Synthetic Precautions: Avoid prolonged exposure to high temperatures (>80°C) during synthesis. Use scavengers like molecular sieves in reactions involving nucleophilic amines to reduce side reactions .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Advanced: What experimental strategies resolve contradictory bioactivity data across cell lines?

Methodological Answer:

  • Cross-Validation of Assay Conditions: Standardize cell culture media, passage numbers, and incubation times. Include positive controls (e.g., kinase inhibitors for quinazoline targets) to normalize inter-lab variability .
  • Mechanistic Profiling: Perform target engagement assays (e.g., thermal shift assays or SPR) to confirm direct binding to intended targets like tyrosine kinases. Compare off-target effects via kinome-wide screening .
  • Data Normalization: Use multi-parametric analysis (e.g., Z’-factor scoring) to distinguish assay-specific artifacts from true biological variability .

Advanced: How to design dose-response studies for PK/PD evaluation in preclinical models?

Methodological Answer:

  • Split-Plot Experimental Design: Implement a randomized block design with dose levels as main plots, administration routes as subplots, and timepoints as sub-subplots to account for temporal variability .
  • Sampling Strategy: Collect plasma/tissue samples at staggered intervals (e.g., 0.5, 2, 8, 24 hours post-dose) to assess absorption, distribution, and elimination. Use LC-MS/MS for quantification .
  • Pharmacodynamic Markers: Integrate biomarker analysis (e.g., phosphorylation levels of EGFR or VEGFR) to correlate exposure with target modulation .

Basic: Which solvent systems optimize stability in aqueous solutions?

Methodological Answer:

  • Buffered Solutions: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to prevent aggregation. Avoid high chloride concentrations (>150 mM) to limit salt-induced precipitation .
  • Co-Solvents: For solubility enhancement, employ 10-20% DMSO or PEG-400. Conduct stability tests at 4°C and 25°C over 72 hours to identify optimal conditions .

Advanced: How can computational modeling guide structural optimization for target binding?

Methodological Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., EGFR). Prioritize modifications to the piperidine or quinazoline moieties that improve binding energy (ΔG < -8 kcal/mol) .
  • Free Energy Perturbation (FEP): Calculate relative binding affinities of analogs to predict substituent effects on potency. Validate predictions with SPR or ITC assays .
  • ADMET Prediction: Apply QSAR models (e.g., SwissADME) to forecast solubility, metabolic stability, and BBB permeability before synthesis .

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